molecular formula C24H28O4 B1196208 Ponfolin CAS No. 88223-89-6

Ponfolin

Cat. No. B1196208
CAS RN: 88223-89-6
M. Wt: 380.5 g/mol
InChI Key: JUUQZEDESBYHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponfolin is a natural product found in Citrus trifoliata and Clausena excavata with data available.

Scientific Research Applications

1. Role in Detoxification and Atherosclerosis

Research has shown that serum paraoxonase (PON1), associated with Ponfolin, is crucial in detoxifying organophosphate insecticides such as parathion and chlorpyrifos. Additionally, PON1 may help protect against coronary artery disease by destroying pro-inflammatory oxidized lipids in oxidized low-density lipoproteins (LDLs). PON1 deficiency in mice resulted in increased sensitivity to organophosphate toxicity and susceptibility to atherosclerosis (Shih et al., 1998).

2. Pharmacological Activities

Taxifolin, associated with Ponfolin, has displayed various pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity has been particularly prominent, as observed in various in vitro and in vivo models (Sunil & Xu, 2019).

3. Impact on Cognitive Development

The enzyme paraoxonase 1 (PON1) is a key factor in metabolizing organophosphates. Studies have shown that prenatal exposure to organophosphates, combined with maternal PON1 activity and genotype, can significantly impact cognitive development in children, particularly affecting perceptual reasoning (Engel et al., 2011).

4. Inhibition by Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have been found to inhibit human paraoxonase-I (hPON1). This discovery is significant as PON1 plays a role in the metabolism of harmful substances and its activity levels are crucial in determining susceptibility to certain toxins (Işık et al., 2019).

5. Therapeutic Promise in Disease States

Dihydroquercetin, another compound linked to Ponfolin, shows therapeutic promise in major diseases such as cancer, cardiovascular disease, and liver disease. It has been observed to activate the antioxidant response element, inhibit certain enzymes in carcinogenesis, and have effects on cholesterol biosynthesis (Weidmann, 2012).

properties

CAS RN

88223-89-6

Product Name

Ponfolin

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-5-(2-methylbut-3-en-2-yloxy)pyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C24H28O4/c1-9-22(3,4)18-20-15(11-12-17(25)26-20)19(27-23(5,6)10-2)16-13-14-24(7,8)28-21(16)18/h9-14H,1-2H2,3-8H3

InChI Key

JUUQZEDESBYHJJ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C

Other CAS RN

88223-89-6

synonyms

ponfolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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